molecular formula C21H22O6 B14033776 Sophoraisoflavanone A CAS No. 69573-59-7

Sophoraisoflavanone A

Cat. No.: B14033776
CAS No.: 69573-59-7
M. Wt: 370.4 g/mol
InChI Key: AALISTBXLBQUEH-UHFFFAOYSA-N
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Description

Sophoraisoflavanone A is a hydroxyisoflavanone compound that is characterized by its unique structure, which includes hydroxy groups at positions 5, 7, and 4’, a methoxy substituent at position 2’, and a prenyl group at position 3’. This compound is derived from the roots of various Sophora species, such as Sophora pachycarpa and Echinosophora koreensis . It is known for its antimicrobial and cyclooxygenase 1 inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sophoraisoflavanone A can be synthesized through a series of chemical reactions involving the appropriate starting materialsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from the roots of Sophora species. Techniques such as silica gel column chromatography and preparative thin-layer chromatography are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sophoraisoflavanone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced isoflavanones .

Scientific Research Applications

Sophoraisoflavanone A has a wide range of scientific research applications, including:

Mechanism of Action

Sophoraisoflavanone A exerts its effects through various molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s cyclooxygenase 1 inhibitory activity involves the inhibition of the enzyme’s catalytic activity, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Sophoraisoflavanone A is structurally similar to other prenylated flavonoids, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of hydroxy, methoxy, and prenyl groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

CAS No.

69573-59-7

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O6/c1-11(2)4-5-14-16(23)7-6-13(21(14)26-3)15-10-27-18-9-12(22)8-17(24)19(18)20(15)25/h4,6-9,15,22-24H,5,10H2,1-3H3

InChI Key

AALISTBXLBQUEH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C2COC3=CC(=CC(=C3C2=O)O)O)O)C

Origin of Product

United States

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